- Palladium nanoparticles supported on nitrogen-functionalized active carbon: A stable and highly efficient catalyst for the selective hydrogenation of nitro arenes, ChemCatChem, 2014, 6(5), 1333-1339
Cas no 95-86-3 (2,4-Diaminophenol)
2,4-Diaminophenol Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Diaminophenol
- 2,4-Diaminophenol (ACI)
- 4-Hydroxy-1,3-benzenediamine
- NS00009579
- SB75530
- aniline, 3-amino-4-hydroxy-
- H691WBT7OS
- NSC5727
- EINECS 202-459-4
- 2,4-DIAMINOPHENOL [INCI]
- Phenol, 2,4-diamino-
- 2,4-DIAMINOPHENOL [MI]
- XIWMTQIUUWJNRP-UHFFFAOYSA-
- EN300-35023
- MFCD00025290
- CHEMBL2924225
- UNII-H691WBT7OS
- DTXSID7043748
- 95-86-3
- Amidol
- 4-13-00-01425 (Beilstein Handbook Reference)
- 2 pound not4-Diaminophenol
- 3-amino-4-hydroxyaniline
- SCHEMBL27284
- NSC-5727
- PD118977
- DB-226824
- BRN 0508475
- InChI=1/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- DTXSID201015761
- NCGC00249006-01
- STL264251
- DTXCID5023748
- DS-2112
- Q3297000
- AKOS015891107
- NSC 5727
-
- MDL: MFCD00025290
- Inchi: 1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- InChI Key: XIWMTQIUUWJNRP-UHFFFAOYSA-N
- SMILES: OC1C(N)=CC(N)=CC=1
Computed Properties
- Exact Mass: 124.06400
- Monoisotopic Mass: 196.017018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.3
- XLogP3: 0.5
Experimental Properties
- Density: 1.1683 (rough estimate)
- Melting Point: 79°C (rough estimate)
- Boiling Point: 347.4℃ at 760 mmHg
- Flash Point: 163.9°C
- Refractive Index: 1.5745 (estimate)
- PSA: 72.27000
- LogP: 1.71900
2,4-Diaminophenol Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-Diaminophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145506-5g |
2,4-Diaminophenol |
95-86-3 | 95% | 5g |
$548.99 | 2023-08-31 | |
| Alichem | A019145506-10g |
2,4-Diaminophenol |
95-86-3 | 95% | 10g |
$822.97 | 2023-08-31 | |
| Fluorochem | 216840-250mg |
2,4-Diaminophenol |
95-86-3 | 95% | 250mg |
£119.00 | 2022-02-28 | |
| Fluorochem | 216840-1g |
2,4-Diaminophenol |
95-86-3 | 95% | 1g |
£296.00 | 2022-02-28 | |
| Fluorochem | 216840-5g |
2,4-Diaminophenol |
95-86-3 | 95% | 5g |
£888.00 | 2022-02-28 | |
| Enamine | EN300-35023-0.05g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.05g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-35023-0.1g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.1g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-35023-0.25g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.25g |
$19.0 | 2025-03-18 | |
| Enamine | EN300-35023-0.5g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.5g |
$21.0 | 2025-03-18 | |
| Enamine | EN300-35023-1.0g |
2,4-diaminophenol |
95-86-3 | 80.0% | 1.0g |
$26.0 | 2025-03-18 |
2,4-Diaminophenol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium borohydride ; 5 h, 50 - 60 °C
- NaBH4/charcoal. A new synthetic method for mild and convenient reduction of nitroarenes, Synthetic Communications, 2006, 36(18), 2699-2704
Production Method 3
- Synthesis method of disperse dye intermediate 3-amino-4-methoxyacetanilide from 2,4-dinitrophenol via hydrogenation, etherification and acylation, China, , ,
Production Method 4
1.2 Catalysts: Zinc ; 2 min, rt
- A new reagent for selective reduction of nitro group, Indian Journal of Chemistry, 2009, (9), 1315-1318
Production Method 5
1.2 Reagents: Zinc Solvents: Methanol ; 2 min, rt
1.3 Solvents: Chloroform
1.4 Reagents: Sodium chloride Solvents: Water
- Hydrazinium monoformate: A new hydrogen donor. Selective reduction of nitrocompounds catalyzed by commercial zinc dust, Synthetic Communications, 2003, 33(2), 281-289
Production Method 6
- Hydrazine/magnesium mediated cost-effective and selective reduction of nitro compounds, Indian Journal of Chemistry, 2003, (11), 2885-2887
Production Method 7
- Pd on imidazolium ionic liquid modified halloysite: A potent catalyst for the hydrogenation of nitro-compounds under mild reaction condition, Inorganic Chemistry Communications, 2022, 137,
Production Method 8
- Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen source, Applied Organometallic Chemistry, 2019, 33(4),
Production Method 9
- Electrolytic reduction of 2,4-dinitrophenol to 2,4-diaminophenol, Journal of Scientific & Industrial Research, 1948, 7, 71-6
Production Method 10
- Selective hydrogenation of functionalized nitroarenes under mild conditions, Catalysis Science & Technology, 2011, 1(9), 1616-1623
Production Method 11
- Synthesis of Y2O3 nanoband-supported Ag catalyst for hydrogenation of aromatic nitro compounds, China, , ,
Production Method 12
- Facile Synthesis of Magnetic Bentonite-Chitosan-Pd Nanocomposite: As a Recoverable Nanocatalyst for Reduction of Nitroarenes and Suzuki-Miyaura Reaction, Journal of Inorganic and Organometallic Polymers and Materials, 2023, 33(4), 1052-1065
Production Method 13
- Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactions, Molecular Diversity, 2020, 24(4), 985-995
Production Method 14
- Preparation and characterization of copper chloride supported on citric acid-modified magnetite nanoparticles (Cu2+-CA@Fe3O4) and evaluation of its catalytic activity in the reduction of nitroarene compounds, Applied Organometallic Chemistry, 2017, 31(12),
Production Method 15
1.2 Reagents: Sodium borohydride ; 5 min, 60 °C
- NaBH4/NiCl2·6H2O: a green synthetic method for fast and convenient reduction of nitroarenes in water as green solvent, Organic Chemistry: An Indian Journal, 2014, 10(2), 59-62
Production Method 16
1.2 Reagents: Sodium borohydride ; 17 min, reflux
- A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent, Organic Chemistry: An Indian Journal, 2013, 9(8), 313-317
Production Method 17
- Zinc-catalyzed ammonium formate reductions: rapid and selective reduction of aliphatic and aromatic nitro compounds, Indian Journal of Chemistry, 2001, (1), 75-77
Production Method 18
- Formic acid with 10% palladium on carbon: a reagent for selective reduction of aromatic nitro compounds, Indian Journal of Chemistry, 2000, (9), 709-711
Production Method 19
- Selective reduction of nitro compounds using CeY zeolite under microwaves, Journal of the Korean Chemical Society, 2010, 54(1), 55-58
Production Method 20
- Selective reduction of nitro compounds using formic acid and RE HY zeolite under microwaves, Proceedings of ECSOC-10, 2006, ,
2,4-Diaminophenol Raw materials
2,4-Diaminophenol Preparation Products
2,4-Diaminophenol Suppliers
2,4-Diaminophenol Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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